molecular formula C21H28O4 B12316737 Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate

Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate

Cat. No.: B12316737
M. Wt: 344.4 g/mol
InChI Key: SMHNYOMQXSRPAD-UHFFFAOYSA-N
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Description

Methyl dodonate A is a natural product that belongs to the class of diterpenoids. It is derived from the plant Dodonaea viscosa and is known for its unique clerodane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl dodonate A typically involves the extraction of the compound from the leaves of Dodonaea viscosa. The extraction process includes hydrodistillation followed by purification using liquid chromatography . The compound can also be synthesized through chemical reactions involving the modification of clerodane diterpenoids.

Industrial Production Methods: Industrial production of methyl dodonate A is primarily focused on the extraction from natural sources. The leaves of Dodonaea viscosa are harvested, and the compound is extracted using solvents such as chloroform, dichloromethane, and ethyl acetate . The extracted compound is then purified to achieve the desired purity levels for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl dodonate A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl dodonate A involves its interaction with various molecular targets and pathways. The compound is known to modulate specific enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.

Comparison with Similar Compounds

Methyl dodonate A is unique due to its modified clerodane skeleton. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of methyl dodonate A.

Properties

IUPAC Name

methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-14-4-9-20-13-21(20,18(23)24-3)10-6-16(22)17(20)19(14,2)8-5-15-7-11-25-12-15/h6-7,10-12,14,16-17,22H,4-5,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHNYOMQXSRPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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